(4-ethyl-3-fluorophenyl)methanol
Description
(4-Ethyl-3-fluorophenyl)methanol is a fluorinated aromatic alcohol with the molecular formula C₉H₁₁FO. Its structure comprises a phenyl ring substituted with an ethyl group at the para position and a fluorine atom at the meta position, with a hydroxymethyl (-CH₂OH) group attached to the benzene ring. This compound is of interest in pharmaceutical and materials science due to the combined electronic effects of fluorine (electron-withdrawing) and the ethyl group (electron-donating), which influence its reactivity, solubility, and intermolecular interactions.
Properties
CAS No. |
1613412-74-0 |
|---|---|
Molecular Formula |
C9H11FO |
Molecular Weight |
154.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethyl-3-fluorophenyl)methanol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of (4-ethyl-3-fluorophenyl)acetone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process can be optimized for large-scale production by using a suitable catalyst, such as palladium on carbon (Pd/C), and conducting the reaction under high pressure and temperature to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
(4-ethyl-3-fluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: (4-ethyl-3-fluorophenyl)aldehyde or (4-ethyl-3-fluorobenzoic acid).
Reduction: (4-ethyl-3-fluorophenyl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-ethyl-3-fluorophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aromatic alcohols.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-ethyl-3-fluorophenyl)methanol depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes that catalyze the oxidation or reduction of aromatic alcohols. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to these enzymes, affecting the overall reaction pathway.
Comparison with Similar Compounds
The following analysis compares (4-ethyl-3-fluorophenyl)methanol with five structurally related phenylmethanol derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural and Electronic Effects
Key Observations :
- Fluorine Substitution : Fluorine at the meta position enhances thermal stability and acidity of the -OH group due to its -I effect. This is critical in catalysis and drug design, where acidity impacts hydrogen bonding .
- Alkyl vs. Halogen Substituents: Ethyl and butyl groups increase hydrophobicity, making the compound less water-soluble compared to halogenated analogs. For example, (4-butylphenyl)methanol is expected to have lower aqueous solubility than this compound .
- Electron-Withdrawing Groups : Compounds with -CF₃ or -CF₂H exhibit stronger dipole moments, influencing melting points and reactivity in nucleophilic substitutions .
Physicochemical Properties
Trends :
- Boiling Points : Bulky substituents (e.g., cyclohexyl in ) lower volatility, while electron-withdrawing groups (e.g., -CF₃) reduce intermolecular forces, leading to lower boiling points.
- Solubility : Hydrophobic substituents (alkyl, CF₃) decrease water solubility. Fluorine alone (as in ) improves solubility slightly due to polarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
